3-Methyl-D-phenylalanine

Beschreibung

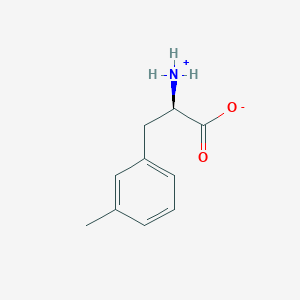

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBSTONIYRNRI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312961 | |

| Record name | 3-Methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114926-39-5 | |

| Record name | 3-Methyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114926-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-D-phenylalanine chemical structure and properties

An In-depth Technical Guide to 3-Methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide design.

Chemical Structure and Identifiers

This compound is a derivative of the essential amino acid D-phenylalanine, featuring a methyl group substitution at the third position (meta-position) of the phenyl ring. This modification imparts distinct structural and physicochemical properties compared to its parent amino acid.

-

IUPAC Name: (2R)-2-amino-3-(3-methylphenyl)propanoic acid[1]

-

Synonyms: D-Phe(3-Me)-OH, m-Methyl-D-phenylalanine, H-D-Phe(3-Me)-OH, (R)-2-Amino-3-(m-tolyl)propanoic acid[1][2]

-

CAS Number: 114926-39-5[1]

-

Chemical Formula: C₁₀H₁₃NO₂[1]

-

SMILES: CC1=CC(=CC=C1)C--INVALID-LINK--N[1]

Physicochemical Properties

The addition of a methyl group to the phenyl ring increases the hydrophobicity of the molecule, which can influence the properties of peptides into which it is incorporated.[2] Quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 179.22 g/mol | [1] |

| Melting Point | 226 - 231 °C | Chem-Impex |

| Appearance | Beige powder | Chem-Impex |

| Solubility | Slightly soluble in water. | Fisher Scientific |

| Polar Surface Area | 63.3 Ų | [1] |

| XLogP3 | -1.2 | [1] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure D-arylalanines like this compound is a key challenge. Modern chemoenzymatic methods offer an efficient and highly selective approach.

Experimental Protocol: Chemoenzymatic Synthesis of D-Arylalanines

This protocol describes a general one-pot, multi-enzyme cascade for the synthesis of substituted D-phenylalanines from corresponding trans-cinnamic acids. This method leverages the low stereoselectivity of a Phenylalanine Ammonia Lyase (PAL) and the high stereoselectivity of an L-Amino Acid Deaminase (LAAD) coupled with a non-selective reducing agent.[3][4][5]

Objective: To synthesize an optically pure D-arylalanine from a substituted trans-cinnamic acid.

Materials:

-

Substituted trans-cinnamic acid (e.g., 3-methyl-trans-cinnamic acid)

-

Phenylalanine Ammonia Lyase (PAL) from Anabaena variabilis (AvPAL), potentially an engineered variant for higher D-selectivity (e.g., AvPAL-N347A).[3]

-

L-Amino Acid Deaminase (LAAD) from Proteus mirabilis (PmLAAD).[3]

-

Ammonia-borane complex (NH₃BH₃) as a reducing agent.[3]

-

Ammonia buffer (e.g., 1 M (NH₄)₂CO₃, pH ~9.0)

-

Whole-cell biocatalysts (e.g., E. coli overexpressing the required enzymes) or purified enzymes.

Methodology:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of the starting trans-cinnamic acid substrate in the ammonia buffer.

-

Enzyme Addition: Add the PAL and LAAD enzymes (or the whole-cell catalysts) to the reaction mixture.

-

Initiation of Deracemization: Add the reducing agent, ammonia-borane, to the mixture.

-

Reaction Conditions: Incubate the reaction at an optimal temperature (e.g., 37°C) with continuous agitation (e.g., 220 rpm) for a specified period (e.g., 7-24 hours).[5]

-

Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the conversion rate of the starting material and the enantiomeric excess (ee) of the D-arylalanine product.

-

Termination and Purification: Once the reaction reaches completion (high conversion and >99% ee), terminate the reaction by removing the biocatalyst (e.g., centrifugation for whole cells). The product can then be purified from the supernatant using standard techniques like ion-exchange chromatography or crystallization.

Caption: Chemoenzymatic synthesis of D-arylalanines.

Experimental Protocol: Incorporation into Peptides via SPPS

This compound is primarily used as a building block to create peptides with enhanced properties.[2] The following is a generalized protocol for its incorporation using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7][8]

Objective: To incorporate Fmoc-3-Methyl-D-phenylalanine-OH into a growing peptide chain on a solid support.

Materials:

-

Rink Amide or Wang resin (pre-loaded with the first amino acid).

-

Fmoc-3-Methyl-D-phenylalanine-OH.

-

Other required Fmoc-protected L- or D-amino acids.

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF).[7]

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.[7]

-

Base: N,N-diisopropylethylamine (DIPEA).[7]

-

Solvents: DMF, Dichloromethane (DCM).

-

Washing solvent: DMF.

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).

-

Cold diethyl ether.

Methodology:

-

Resin Swelling: Swell the resin in DMF in a suitable reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF to remove piperidine and byproducts.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-3-Methyl-D-phenylalanine-OH (e.g., 4 equivalents), HBTU (3.95 eq.), and DIPEA (8 eq.) in DMF to pre-activate the amino acid's carboxyl group.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to form the peptide bond. Due to potential steric hindrance from the methyl group, extended coupling times or stronger coupling reagents may be necessary.[6]

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the peptide-resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

-

Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Purify the peptide using reverse-phase HPLC.[6]

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Activity and Applications

The unique structure of this compound makes it a valuable tool for modifying peptides to alter their biological function. Its primary applications are in drug development and neuroscience research.[2]

-

Enhanced Stability: The D-configuration provides resistance to degradation by proteases and peptidases, which typically recognize L-amino acids. This increases the in vivo half-life of peptides.

-

Modulation of Receptor Activity: The altered stereochemistry and increased hydrophobicity can change a peptide's three-dimensional structure, potentially altering its binding affinity and selectivity for biological targets like G-protein coupled receptors (GPCRs).[9]

-

Neuroscience Research: It is used in studies of neurotransmitter pathways.[2] Phenylalanine analogues can act as inhibitors of key enzymes in neurotransmitter synthesis. For example, the related compound α-Methylphenylalanine is known to inhibit tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine).[10]

Potential Mechanism: Interference with Catecholamine Synthesis

Phenylalanine is the natural precursor for tyrosine, which is then converted into L-DOPA and subsequently into the catecholamine neurotransmitters. Phenylalanine analogues can interfere with this pathway.

Caption: Potential inhibition of catecholamine synthesis pathway.

Potential Mechanism: Modulation of Opioid Receptor Signaling

Peptides incorporating D-phenylalanine have been extensively studied as modulators of opioid receptors, which are GPCRs involved in pain perception. The D-amino acid can alter the peptide's conformation, turning it into a potent agonist or antagonist.[9]

Caption: General signaling pathway for an inhibitory GPCR.

References

- 1. This compound | C10H13NO2 | CID 6993650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-3-(m-tolyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-3-(m-tolyl)propanoic acid, a non-proteinogenic amino acid and a derivative of phenylalanine, is a valuable chiral building block in medicinal chemistry and drug development. Its specific stereochemistry and the presence of the m-tolyl group make it a key component in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this enantiomerically pure compound, including detailed experimental considerations and data presentation.

Core Synthetic Strategies

The asymmetric synthesis of (R)-2-Amino-3-(m-tolyl)propanoic acid can be approached through several established methodologies in chiral chemistry. The primary challenge lies in the stereoselective introduction of the amine functionality at the α-carbon with the desired (R)-configuration. The main strategies employed include:

-

Asymmetric Alkylation using Chiral Auxiliaries: This classic and reliable method involves the temporary attachment of a chiral auxiliary to a glycine or alanine enolate equivalent, which then directs the alkylation with a suitable m-tolyl electrophile. Subsequent cleavage of the auxiliary yields the desired amino acid.

-

Catalytic Asymmetric Hydrogenation: This method typically involves the hydrogenation of a dehydroamino acid precursor in the presence of a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands). The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

-

Enzymatic Resolution and Desymmetrization: Biocatalytic methods offer high enantioselectivity under mild reaction conditions. This can involve the kinetic resolution of a racemic mixture of the amino acid or its derivative using enzymes like aminoacylases or lipases, or the asymmetric synthesis from a prochiral substrate using enzymes such as transaminases.

-

Chiral Resolution of Racemates: A racemic mixture of 2-Amino-3-(m-tolyl)propanoic acid can be separated into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent. Subsequent separation of these salts by fractional crystallization and liberation of the amino acid affords the pure enantiomer.

Experimental Protocols and Data

Illustrative Protocol: Asymmetric Alkylation via a Chiral Auxiliary

This protocol is a generalized procedure and may require optimization for the specific target molecule.

1. Formation of the Chiral Glycinate Imine: A chiral auxiliary, such as (S)-(-)-2,2-diphenylglycinol, is condensed with a glycine ester (e.g., tert-butyl glycinate) to form a chiral Schiff base.

2. Deprotonation and Alkylation: The chiral glycinate imine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a chiral enolate. This enolate is then reacted with a suitable electrophile, m-methylbenzyl bromide. The steric hindrance provided by the chiral auxiliary directs the electrophile to attack from a specific face, leading to a high diastereomeric excess.

3. Hydrolysis and Deprotection: The resulting diastereomerically enriched product is then hydrolyzed under acidic conditions to cleave the chiral auxiliary and the ester group, yielding the desired (R)-2-Amino-3-(m-tolyl)propanoic acid. The chiral auxiliary can often be recovered and reused.

Quantitative Data:

The following table summarizes typical quantitative data expected from such a synthesis, based on literature for analogous compounds. Actual results would require experimental validation.

| Step | Reagents and Conditions | Typical Yield (%) | Typical Diastereomeric/Enantiomeric Excess (%) |

| Imine Formation | (S)-(-)-2,2-diphenylglycinol, tert-butyl glycinate, molecular sieves, CH2Cl2, rt | >95 | N/A |

| Alkylation | 1. LDA, THF, -78 °C; 2. m-methylbenzyl bromide, -78 °C to rt | 70-85 | >95 (de) |

| Hydrolysis | 1. 6M HCl, reflux; 2. Ion-exchange chromatography | 80-95 | >98 (ee) after purification |

Visualizing the Synthetic Workflow

The logical flow of the asymmetric synthesis using a chiral auxiliary can be visualized as follows:

Alternative Synthetic Pathways

While the chiral auxiliary approach is robust, other methods present viable alternatives, each with its own set of advantages and challenges.

Catalytic Asymmetric Hydrogenation

This approach offers high atom economy and catalytic efficiency. The general workflow is depicted below.

Key Considerations for Catalytic Asymmetric Hydrogenation:

-

Substrate Synthesis: The synthesis of the dehydroamino acid precursor is a critical step and can influence the overall efficiency of the process.

-

Catalyst Selection: The choice of the chiral ligand is crucial for achieving high enantioselectivity. A screening of different catalysts may be necessary.

-

Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent can significantly impact the reaction outcome.

Enzymatic Methods

Enzymatic synthesis provides a green and highly selective route. A common approach is the use of a transaminase.

Key Considerations for Enzymatic Synthesis:

-

Enzyme Selection and Availability: Identifying a suitable transaminase with high activity and selectivity for the specific substrate is essential.

-

Reaction Equilibrium: The reaction is often reversible, and strategies to shift the equilibrium towards the product, such as using a large excess of the amino donor or removing the byproduct, are necessary.

-

Process Optimization: Parameters like pH, temperature, and substrate/enzyme concentrations need to be optimized for maximum conversion and enantioselectivity.

Conclusion

The synthesis of enantiomerically pure (R)-2-Amino-3-(m-tolyl)propanoic acid is a critical step for its application in the development of novel pharmaceuticals. While several synthetic strategies exist, the choice of method will depend on factors such as scale, cost, and available expertise. The asymmetric alkylation using a chiral auxiliary provides a reliable and well-understood route, while catalytic asymmetric hydrogenation and enzymatic methods offer more atom-economical and greener alternatives. The information and generalized protocols provided in this guide serve as a foundational resource for researchers to develop a robust and efficient synthesis of this important chiral building block. Further experimental investigation and optimization are necessary to translate these concepts into practice.

The Strategic Methylation of Phenylalanine: A Technical Guide to Discovery and Pharmacological History

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine, a fundamental aromatic amino acid, is a cornerstone of protein architecture and a vital precursor to key neurotransmitters. Its deceptively simple structure belies a rich potential for modification, offering a versatile scaffold for medicinal chemists. Among the most impactful modifications is methylation, the targeted addition of a methyl group to the phenylalanine core. This seemingly minor alteration can profoundly influence a molecule's pharmacological profile, enhancing metabolic stability, modulating receptor affinity, and ultimately transforming a simple amino acid into a potent therapeutic agent. This technical guide delves into the discovery and historical development of methylated phenylalanine analogs, providing a comprehensive resource on their synthesis, mechanism of action, and quantitative pharmacological properties.

A Historical Perspective: From Sympatholytics to Targeted Enzyme Inhibitors

The story of methylated phenylalanine analogs is intertwined with the broader history of cardiovascular and neurological drug discovery. In the mid-20th century, the focus on managing hypertension led to the exploration of sympatholytic agents—drugs that interfere with the sympathetic nervous system. The introduction of α-methyldopa in the 1960s marked a significant milestone, emerging as one of the first centrally acting antihypertensives.[1] This discovery opened the door to a new strategy in drug design: the creation of "false transmitters" or enzyme inhibitors from modified amino acid precursors. This approach paved the way for the development of other analogs, such as metyrosine, which targets a key enzyme in catecholamine biosynthesis with high specificity. The evolution of these compounds highlights a shift from broad physiological modulation to precise, mechanism-based drug design.[1]

Classification of Methylated Phenylalanine Analogs

The strategic placement of a methyl group on the phenylalanine scaffold dictates the resulting analog's properties. This guide categorizes these compounds based on the position of methylation: alpha (α), beta (β), N-methyl (on the amino group), and on the phenyl ring itself.

Alpha-Methylated Phenylalanine Analogs

Methylation at the alpha-carbon of the amino acid backbone is a key strategy to confer resistance to enzymatic decarboxylation, thereby increasing the compound's biological half-life and altering its mechanism of action.

Methyldopa (L-α-methyl-3,4-dihydroxyphenylalanine)

-

Discovery and History : Introduced in the 1960s, methyldopa became a frontline treatment for hypertension, particularly in pregnancy, due to its favorable safety profile.[1] Its development was a pivotal moment in the understanding of how centrally acting drugs can modulate blood pressure.

-

Mechanism of Action : Methyldopa is a prodrug that is actively transported into the central nervous system. There, it is metabolized by aromatic L-amino acid decarboxylase (AADC) into α-methyldopamine, which is then converted by dopamine β-hydroxylase (DBH) to α-methylnorepinephrine. This "false neurotransmitter" acts as a potent agonist of presynaptic α2-adrenergic receptors in the brainstem. Activation of these receptors inhibits sympathetic outflow from the central nervous system, leading to a reduction in peripheral vascular resistance and a decrease in blood pressure.[1]

-

Quantitative Data Summary

| Parameter | Value | Species | Reference |

| Bioavailability | ~25% (range 8% to 62%) | Human | [2] |

| Half-life (β-phase) | 1.28 hours (range 1.02 to 1.69) | Human | [2] |

| Volume of Distribution (Vd) | 0.60 L/kg (range 0.41 to 0.72) | Human | [2] |

| Protein Binding | <15% | Human | [2] |

| Renal Clearance | 95 ml/min/m² | Human | [2] |

Metyrosine (α-methyl-p-tyrosine)

-

Discovery and History : Metyrosine was developed as a specific inhibitor of catecholamine synthesis and is primarily used in the management of pheochromocytoma, a rare tumor of the adrenal medulla that secretes excessive amounts of catecholamines.

-

Mechanism of Action : Metyrosine acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). By blocking the conversion of tyrosine to L-DOPA, metyrosine effectively reduces the production of these neurotransmitters.[3][4]

-

Quantitative Data Summary

| Parameter | Value | Condition | Reference |

| Catecholamine Reduction | 35% to 80% | Pheochromocytoma patients | [4] |

| Time to Max Effect | 2-3 days | Pheochromocytoma patients | [4] |

| Duration of Effect | Returns to baseline in 3-4 days post-discontinuation | Pheochromocytoma patients | [4] |

N-Methylated Phenylalanine Analogs

N-methylation, the addition of a methyl group to the nitrogen of the amino group, is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of peptides and other small molecules.

-

History and Significance : The incorporation of N-methylated amino acids into peptides has been a valuable tool to increase metabolic stability against proteolytic degradation, enhance membrane permeability, and constrain peptide conformation to favor a bioactive state. N-methyl-L-phenylalanine is a key building block in this field.

-

Pharmacological Impact : N-methylation can increase a drug's oral bioavailability and half-life. It prevents the formation of hydrogen bonds at the amide nitrogen, which can disrupt secondary structures like β-sheets in peptides and reduce susceptibility to peptidases.

Beta-Methylated Phenylalanine Analogs

The introduction of a methyl group at the β-carbon of phenylalanine adds a chiral center and sterically constrains the side chain's rotation, which can lead to enhanced receptor selectivity and activity.

-

Discovery and Use : (2S,3S)-β-Methylphenylalanine is a non-proteinogenic amino acid found in natural products like the glycopeptide antibiotic mannopeptimycin. Its synthesis and incorporation into peptides have been explored to create analogs with constrained conformations.

-

Pharmacological Impact : The restricted rotation around the Cα-Cβ bond can lock the phenyl side chain into a specific orientation, which can be crucial for optimal binding to a biological target. This has been demonstrated in analogs of endomorphin-2, where β-methylation enhanced activity and selectivity.[5]

Ring-Methylated Phenylalanine Analogs

Methylation on the aromatic ring of phenylalanine can influence the electronic properties and hydrophobicity of the side chain, which can affect protein-ligand interactions.

-

Discovery and Use : Analogs such as 3,4-dimethylphenylalanine have been synthesized and used as probes to study the hydrophobic cores of proteins. Systematic "methyl-hopping" around the aromatic ring helps to break the rotational symmetry, providing more precise structural information in NMR studies.[6]

-

Pharmacological Impact : While not as commonly developed into drugs themselves, ring-methylated phenylalanines are invaluable research tools. They help elucidate the specific steric and electronic requirements of receptor binding pockets, guiding the design of more potent and selective ligands. Studies have shown that even a single methyl group on the ring can be accommodated within the hydrophobic core of proteins like the 3YY1 zinc finger.[6]

Experimental Protocols

A general workflow for the development of novel methylated phenylalanine analogs involves design, chemical synthesis, purification, and biological evaluation.

Protocol 1: Synthesis of α-Methyldopa via Hydantoin Intermediate

This method represents a classical approach to synthesizing α-methylated amino acids.

-

Hydantoin Formation : React 3,4-dimethoxyphenylacetone with potassium cyanide and ammonium carbonate in a Strecker-type reaction to form 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin.

-

Hydrolysis : Hydrolyze the hydantoin ring using a strong base, such as barium hydroxide, to yield the racemic (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine.

-

Resolution of Enantiomers : Protect the amino group via acetylation. Resolve the racemic mixture using a chiral resolving agent, such as (-)-1-phenylethylamine, to selectively crystallize the desired L-isomer.

-

Deprotection : Hydrolyze the separated N-acetyl-L-isomer with a strong acid, such as hydrobromic acid. This final step cleaves both the methoxy ether groups on the phenyl ring and the N-acetyl group to yield L-α-methyl-3,4-dihydroxyphenylalanine (methyldopa).[7]

Protocol 2: Synthesis of N-Methyl-L-Phenylalanine via Reductive Amination

This protocol is a common method for N-alkylation of amino acids.

-

Esterification : Protect the carboxylic acid of L-phenylalanine as a methyl ester by reacting it with thionyl chloride in methanol. This yields L-phenylalanine methyl ester hydrochloride.

-

Schiff Base Formation : React the L-phenylalanine methyl ester with a suitable aldehyde (e.g., benzaldehyde) to form a Schiff base (imine).

-

N-Methylation : The N-methylation is often achieved through reductive amination. A common method involves using formaldehyde as the methyl source and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

-

Hydrolysis : Saponify the methyl ester with a base (e.g., NaOH or LiOH) to yield N-methyl-L-phenylalanine.

Protocol 3: Enzymatic Resolution of Racemic Phenylalanine Analogs

Enzymatic methods provide high enantioselectivity under mild conditions.

-

Substrate Preparation : Dissolve a racemic mixture of the desired phenylalanine analog (e.g., β-phenylalanine methyl ester) in a suitable organic solvent.

-

Enzyme and Acyl Donor Addition : Add a lipase, such as Candida antarctica lipase B (often immobilized as Novozym 435), and an acyl donor (e.g., vinyl acetate).

-

Selective Acylation : The lipase will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) unreacted.

-

Monitoring : Monitor the reaction progress using chiral HPLC until approximately 50% conversion is achieved.

-

Separation : Stop the reaction and separate the acylated and unacylated enantiomers using column chromatography. The acylated enantiomer can then be deacylated to yield the pure R-amino acid.[8]

Conclusion

The methylation of phenylalanine is a powerful and versatile strategy in drug discovery and chemical biology. From the landmark development of α-methyldopa as a central antihypertensive to the use of N-methylated analogs to enhance peptide stability and the application of ring-methylated versions as structural probes, these modifications have consistently yielded compounds with significant scientific and therapeutic value. This guide provides a foundational understanding of the history, synthesis, and pharmacology of these important analogs, offering a valuable resource for scientists working to design the next generation of targeted therapeutics.

References

- 1. Central Sympatholytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. CN102234241A - Chemical synthesis method of chiral D-phenylalanine - Google Patents [patents.google.com]

- 6. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sympatholytic - Wikipedia [en.wikipedia.org]

3-Methyl-D-phenylalanine molecular weight and formula

An In-depth Technical Guide to 3-Methyl-D-phenylalanine: Molecular Properties

This guide provides essential physicochemical data for this compound, a derivative of the amino acid phenylalanine. It is intended for researchers, scientists, and professionals in drug development who require precise molecular information for their work.

Core Molecular Data

This compound is distinguished by a methyl group substitution on the phenyl ring, which influences its hydrophobic properties. This modification is significant in the synthesis of peptides and proteins, where it can be used to create analogs with enhanced stability and efficacy.

Below is a summary of the key molecular identifiers for this compound.

| Property | Value |

| Molecular Formula | C10H13NO2[1][2][3] |

| Molecular Weight | 179.23 g/mol [1] |

| Alternate Molecular Weight | 179.22 g/mol [2][3][4] |

| CAS Number | 114926-39-5[1] |

| IUPAC Name | (2R)-2-amino-3-(3-methylphenyl)propanoic acid[2] |

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular properties.

References

An In-depth Technical Guide to the Potential Therapeutic Applications of 3-Methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-D-phenylalanine is a non-proteinogenic amino acid that has garnered interest in the field of drug discovery and development. Its unique structural modification—a methyl group on the phenyl ring of D-phenylalanine—confers advantageous properties to peptides and small molecules, primarily by enhancing metabolic stability and modulating biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, known biological effects, and potential therapeutic applications, with a focus on its utility in the design of novel therapeutics for neurological disorders and other conditions. While specific quantitative data on the direct therapeutic effects of this compound as a standalone agent are limited in publicly available literature, its incorporation into larger molecules has shown promise. This document aims to consolidate the available information, present relevant experimental methodologies, and outline potential mechanisms of action to guide further research and development efforts.

Introduction

The use of unnatural amino acids is a well-established strategy in medicinal chemistry to overcome the limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1] D-amino acids, the enantiomers of the naturally occurring L-amino acids, are particularly valuable in this regard as they are less susceptible to degradation by endogenous proteases.[1] this compound is a derivative of D-phenylalanine characterized by a methyl group at the meta-position of the phenyl ring. This modification can further enhance the therapeutic potential of peptides by influencing their conformation, hydrophobicity, and interaction with biological targets.[2]

This guide will explore the synthesis, known biological context, and potential therapeutic avenues for this compound, providing a foundational resource for researchers in the field.

Synthesis of this compound

The synthesis of this compound typically involves chiral synthesis or resolution methods to obtain the desired D-enantiomer. While specific, detailed protocols for the direct synthesis of this compound are not extensively reported in readily accessible literature, methods for the synthesis of related phenylalanine derivatives can be adapted.

General Synthetic Strategies

Several established methods for the asymmetric synthesis of amino acids can be applied to produce this compound. These include:

-

Asymmetric Alkylation: This approach often involves the alkylation of a chiral glycine enolate equivalent with 3-methylbenzyl bromide. The use of a chiral auxiliary is crucial for controlling the stereochemistry.

-

Enzymatic Resolution: Racemic mixtures of 3-methyl-phenylalanine can be resolved using enzymes that selectively act on one enantiomer. For instance, acylases can be used to selectively deacylate the N-acyl-L-amino acid, allowing for the separation of the D-enantiomer.

-

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic reactions to achieve high enantioselectivity. For example, a phenylalanine ammonia lyase (PAL) can be used in a cascade reaction to produce D-phenylalanine derivatives from cinnamic acid precursors.[3]

Illustrative Experimental Protocol: Enzymatic Synthesis of D-Phenylalanine Derivatives

While a specific protocol for this compound is not available, the following protocol for the enzymatic synthesis of D-phenylalanine derivatives provides a relevant methodological framework. This process often involves a multi-enzymatic cascade.[3]

Objective: To synthesize a D-phenylalanine derivative from a corresponding cinnamic acid.

Materials:

-

Substituted cinnamic acid (e.g., 3-methyl-cinnamic acid)

-

Phenylalanine ammonia lyase (PAL)

-

D-amino acid oxidase (DAAO) or L-amino acid deaminase (LAAD)

-

Ammonia source (e.g., ammonium carbonate)

-

Reducing agent (e.g., borane-ammonia complex)

-

Buffer solutions (e.g., Tris-HCl)

-

HPLC with a chiral column for analysis

General Procedure:

-

Enzymatic Amination: The substituted cinnamic acid is incubated with a PAL enzyme in the presence of an ammonia source. This reaction typically produces a racemic or L-enriched mixture of the corresponding phenylalanine derivative.[3]

-

Deracemization/Stereoinversion:

-

Using LAAD: An L-amino acid deaminase can be used to selectively deaminate the L-enantiomer to the corresponding α-keto acid. This intermediate can then be non-selectively reduced back to the racemic amino acid, allowing for dynamic kinetic resolution towards the D-enantiomer when coupled with a D-selective process.[3]

-

Using DAAO: Alternatively, a D-amino acid oxidase can be used in a screening assay to identify PAL variants with higher selectivity for the formation of D-amino acids.[3]

-

-

Purification: The final product is purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

-

Analysis: The enantiomeric excess and purity of the final product are determined by chiral HPLC.

Potential Therapeutic Applications & Mechanisms of Action

The primary therapeutic value of this compound lies in its incorporation into peptides to enhance their drug-like properties.[2] Its structural features suggest potential applications in several therapeutic areas, most notably in the treatment of neurological disorders.[2]

Neurological Disorders

The structural similarity of this compound to the endogenous amino acid L-phenylalanine suggests that it may interact with pathways involved in neurotransmitter synthesis and signaling.[2][4] Phenylalanine is a precursor to tyrosine, which is subsequently converted to dopamine, norepinephrine, and epinephrine.[5] Alterations in phenylalanine levels can impact these neurotransmitter systems, a key factor in the pathophysiology of conditions like phenylketonuria (PKU).[4][6]

Potential Mechanisms:

-

Enzyme Inhibition: Phenylalanine and its analogs can act as competitive inhibitors of enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase.[6] While specific data for this compound is lacking, it is plausible that it could modulate the activity of enzymes in neurotransmitter pathways.

-

Neurotransmitter Transport: As an amino acid analog, this compound may compete with endogenous amino acids for transport across the blood-brain barrier, potentially altering the balance of neurotransmitter precursors in the central nervous system.[7]

-

Receptor Modulation: When incorporated into peptides, this compound can alter the peptide's conformation, leading to changes in its binding affinity and activity at neuronal receptors.[1]

Enhancement of Peptide Stability and Efficacy

The incorporation of this compound into peptide sequences is a key strategy to improve their therapeutic potential.

-

Increased Proteolytic Resistance: The D-configuration of the amino acid sterically hinders the recognition and cleavage by most endogenous proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life of the peptide.[1]

-

Conformational Constraint: The methyl group on the phenyl ring can restrict the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to increased receptor binding affinity and potency.

-

Modulation of Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the amino acid residue. This can influence the peptide's solubility, membrane permeability, and overall pharmacokinetic profile.[2]

Quantitative Data

Table 1: Representative Data for Peptides Containing Phenylalanine Analogs (Illustrative)

| Peptide/Compound | Target | Assay | IC50 / Ki | Reference |

| β-PAD derivative | EGFR | Kinase Assay | 22 nM (IC50) | [8] |

| Phenylalanine derivative | CYP26A1 | In vitro inhibition | <10 µM (IC50) | [8] |

| D-Phe containing peptide | Opioid Receptors | Binding Assay | Varies (Ki) | [1] |

Note: This table is illustrative and does not contain data for this compound itself but for related structures to indicate the type of data that is relevant.

Experimental Protocols

Detailed experimental protocols for assessing the therapeutic potential of this compound would be context-dependent, based on the specific therapeutic area and biological target. Below are generalizable protocols for key experimental assays.

Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound on a target enzyme (e.g., phenylalanine hydroxylase).

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Cofactors required for the enzyme reaction

-

This compound (inhibitor)

-

Assay buffer

-

Detection reagent/system (e.g., spectrophotometer, fluorometer)

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add the target enzyme, appropriate cofactors, and the various concentrations of this compound or a vehicle control.

-

Pre-incubate the mixture for a defined period at a specific temperature.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Peptide Stability Assay

Objective: To compare the stability of a peptide containing this compound to its native counterpart in the presence of proteases.

Materials:

-

Native peptide and this compound-containing peptide

-

Protease solution (e.g., trypsin, chymotrypsin, or serum)

-

Assay buffer

-

HPLC system with a suitable column

Procedure:

-

Incubate a known concentration of each peptide in the protease solution at a physiological temperature (e.g., 37°C).

-

At various time points, take aliquots of the reaction mixture and quench the protease activity (e.g., by adding acid or a protease inhibitor).

-

Analyze the samples by HPLC to quantify the amount of intact peptide remaining.

-

Plot the percentage of intact peptide remaining against time for both the native and modified peptides.

-

Calculate the half-life (t1/2) of each peptide to compare their stability.

Conclusion and Future Directions

This compound represents a valuable building block for the design of novel peptide and small molecule therapeutics. Its primary utility lies in its ability to enhance metabolic stability and modulate the pharmacological properties of parent molecules. While direct evidence of its therapeutic efficacy as a standalone agent is currently scarce, its incorporation into peptides targeted at neurological and other disorders holds significant promise.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: Incorporating this compound into various peptide scaffolds to systematically evaluate its impact on biological activity and pharmacokinetic properties.

-

Elucidation of Specific Mechanisms: Investigating the precise molecular mechanisms by which this compound-containing molecules exert their effects, including their interactions with specific enzymes and receptors.

-

In Vivo Efficacy Studies: Conducting preclinical studies in relevant animal models to assess the in vivo efficacy, safety, and pharmacokinetic profiles of promising drug candidates containing this compound.[9][10][11][12][13]

-

Development of Optimized Synthesis Protocols: Establishing efficient and scalable synthetic routes for the enantiomerically pure this compound to facilitate its broader use in drug discovery.

By addressing these research gaps, the full therapeutic potential of this compound can be more thoroughly explored and potentially translated into novel clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Biochemical and neuropsychological effects of elevated plasma phenylalanine in patients with treated phenylketonuria. A model for the study of phenylalanine and brain function in man - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kraftchemical.com [kraftchemical.com]

- 6. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Animal models of brain dysfunction in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential Effects of Low-Phenylalanine Protein Sources on Brain Neurotransmitters and Behavior in C57Bl/6-Pahenu2 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Animal Models of Phenylketonuria: Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Altered brain protein expression profiles are associated with molecular neurological dysfunction in the PKU mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mouse Models of Human Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phenylalanine Derivatives in Neurobiology Research: A Technical Guide

Introduction to Phenylalanine and its Analogs in Neuroscience

Phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2] Its derivatives, both natural and synthetic, are valuable tools in neurobiology research, offering ways to probe and modulate neuronal function. These compounds are investigated for their potential therapeutic applications in a range of neurological and psychiatric conditions, from Parkinson's disease to depression. This guide explores the mechanisms of action, experimental data, and research methodologies associated with key phenylalanine derivatives.

D-Phenylalanine: Modulator of Neurotransmission and Potential Neuroprotective Agent

D-phenylalanine, the D-isomer of phenylalanine, is not incorporated into proteins but exhibits distinct pharmacological activities. Its primary recognized mechanism in the central nervous system involves the inhibition of enkephalinase, an enzyme that degrades endogenous opioid peptides called enkephalins.[3] By preventing the breakdown of enkephalins, D-phenylalanine can indirectly modulate dopamine pathways, which are implicated in mood and reward.[3]

Quantitative Data Summary:

| Compound | Assay | Target/System | Effect | Quantitative Value | Reference |

| D-phenylalanine | Neurotransmitter Release | K+-evoked 3H-noradrenaline release from rat hypothalamus | Inhibition | 3 x 10⁻³ M | (Pardal, 1980) |

| D-phenylalanine | Carbonic Anhydrase Activity | Hippocampal Carbonic Anhydrases | Activation | Not specified | [4] |

Experimental Protocols:

Neurotransmitter Release Assay (Adapted from Pardal, 1980)

-

Objective: To measure the effect of D-phenylalanine on potassium-evoked neurotransmitter release from brain tissue slices.

-

Tissue Preparation: Slices of rat hypothalamus (or other brain regions of interest) are prepared and incubated with a radiolabeled neurotransmitter (e.g., ³H-noradrenaline).

-

Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation: Depolarization is induced by switching to a high-potassium buffer (e.g., 20 mM K⁺), which triggers neurotransmitter release.

-

Drug Application: D-phenylalanine is added to the perfusion medium at the desired concentration.

-

Sample Collection: Fractions of the superfusate are collected at regular intervals.

-

Quantification: The radioactivity in each fraction is measured using liquid scintillation counting to determine the amount of released neurotransmitter.

-

Data Analysis: The fractional release of the neurotransmitter is calculated and compared between control and D-phenylalanine-treated conditions.

Signaling Pathway:

Caption: Putative mechanism of D-Phenylalanine's indirect modulation of dopamine pathways.

L-Phenylalanine: Neurotransmitter Precursor and Modulator of Glutamatergic Transmission

L-phenylalanine is the isomer used in protein synthesis and is the direct precursor to L-tyrosine, which is then converted to L-DOPA and subsequently to dopamine.[2] High concentrations of L-phenylalanine, as seen in the genetic disorder phenylketonuria (PKU), can have profound effects on brain function. Research suggests that elevated L-phenylalanine can competitively inhibit the transport of other large neutral amino acids across the blood-brain barrier and can directly modulate neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptor.

Quantitative Data Summary:

| Compound | Assay | Target/System | Effect | Quantitative Value (IC₅₀) | Reference |

| L-phenylalanine | Patch-clamp Electrophysiology | NMDA-activated currents (INMDA) in cultured rat hippocampal neurons | Attenuation | 1.71 +/- 0.24 mM | [5] |

| L-phenylalanine | In vivo Microdialysis | Dopamine release in rat corpus striatum | Biphasic: Increase at 200 mg/kg, Decrease at 1000 mg/kg | 59% increase (200 mg/kg), 26% decrease (1000 mg/kg) | [6] |

Experimental Protocols:

In Vivo Microdialysis for Neurotransmitter Release (Adapted from During et al., 1988)

-

Objective: To measure extracellular levels of dopamine and its metabolites in the brain of a freely moving animal following L-phenylalanine administration.

-

Surgical Procedure: A guide cannula is stereotaxically implanted into the target brain region (e.g., corpus striatum) of an anesthetized rat.

-

Microdialysis Probe Insertion: After recovery, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after intraperitoneal administration of L-phenylalanine.

-

Neurochemical Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline pre-injection levels.

Signaling Pathway:

Caption: Dual role of L-Phenylalanine in dopamine synthesis and NMDA receptor modulation.

α-Methyl-D,L-phenylalanine: Phenylalanine Hydroxylase Inhibitor

α-Methyl-D,L-phenylalanine is a synthetic derivative used experimentally to induce a condition that mimics phenylketonuria in animal models. Its primary mechanism of action is the inhibition of phenylalanine hydroxylase, the enzyme that converts L-phenylalanine to L-tyrosine.[7] This leads to an accumulation of phenylalanine in the blood and brain, allowing researchers to study the downstream neurobiological consequences of hyperphenylalaninemia.

Quantitative Data Summary:

| Compound | Assay | Target/System | Effect | Quantitative Value | Reference |

| α-methyl-D,L-phenylalanine | Enzyme Activity Assay | Hepatic phenylalanine hydroxylase in newborn mice | Inhibition | 65-70% inhibition | [7] |

| α-methyl-D,L-phenylalanine + Phenylalanine | In vivo measurement | Phenylalanine concentration in plasma and brain of mice | Increase | ~40-fold increase | [7] |

Experimental Protocols:

Induction of Chronic Hyperphenylalanemia in Mice (Adapted from Taub and Johnson, 1975)

-

Objective: To create an animal model of hyperphenylalaninemia to study its effects on brain development and function.

-

Animal Model: Developing mice (e.g., newborn pups).

-

Drug Administration: Daily intraperitoneal injections of a combination of phenylalanine (e.g., 2 mg/g body weight) and α-methyl-D,L-phenylalanine (e.g., 0.43 mg/g body weight).

-

Monitoring: Plasma and brain levels of phenylalanine and tyrosine are measured at various time points to confirm the induction of hyperphenylalaninemia.

-

Endpoint Analysis: Brain tissue can be collected for various analyses, such as measuring polyribosome aggregation, protein synthesis rates, or myelination.

Experimental Workflow:

Caption: Experimental workflow for inducing and studying hyperphenylalaninemia.

Conclusion and Future Directions

While specific research on 3-Methyl-D-phenylalanine is limited, the study of related phenylalanine derivatives has provided significant insights into fundamental neurobiological processes. D-phenylalanine's role in modulating endogenous opioid systems, L-phenylalanine's dual function as a neurotransmitter precursor and a modulator of glutamatergic signaling, and the utility of α-methyl-D,L-phenylalanine in modeling metabolic neurological disorders highlight the diverse research applications of this class of compounds.

Future research could focus on systematically characterizing the neuropharmacological profile of this compound and other methylated derivatives. Key areas of investigation should include:

-

Receptor Binding Assays: Determining the binding affinities of these compounds for a wide range of CNS receptors, including glutamate, dopamine, and opioid receptors.

-

Neurotransmitter Dynamics: Utilizing in vivo microdialysis to assess the effects of these compounds on the release and metabolism of key neurotransmitters.

-

Behavioral Pharmacology: Evaluating the effects of these compounds in animal models of neurological and psychiatric disorders to identify potential therapeutic applications.

A deeper understanding of the structure-activity relationships within the phenylalanine family of compounds will be crucial for the rational design of novel neurotherapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Dopamine - Wikipedia [en.wikipedia.org]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylalanine administration influences dopamine release in the rat's corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemistry of 3-Methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the stereochemical properties of 3-Methyl-D-phenylalanine, an unnatural amino acid of significant interest in medicinal chemistry and peptide design. Understanding its three-dimensional structure is critical for its application in developing stable, effective, and specific therapeutic agents.

Core Stereochemistry and Nomenclature

This compound is a derivative of the essential amino acid L-phenylalanine. The core of its stereochemistry lies at the alpha-carbon (Cα), the chiral center bonded to the amino group, the carboxylic acid group, the hydrogen atom, and the 3-methylbenzyl side chain.

The "D" designation in its name refers to its stereochemical relationship to D-glyceraldehyde. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the α-carbon give it an (R) configuration. Therefore, the systematic IUPAC name for this compound is (2R)-2-amino-3-(3-methylphenyl)propanoic acid [1]. Its enantiomer, 3-Methyl-L-phenylalanine, possesses the opposite (S) configuration at the alpha-carbon[2][3]. This enantiomeric distinction is crucial as it dictates the molecule's interaction with chiral biological systems such as enzymes and receptors.

Physicochemical and Spectroscopic Data

The introduction of a methyl group on the phenyl ring and the specific D-configuration influence the molecule's physical properties. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-(3-methylphenyl)propanoic acid | PubChem[1] |

| Synonyms | D-Phe(3-Me)-OH, m-Methyl-D-phenylalanine, H-D-Phe(3-Me)-OH | Chem-Impex[4] |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 179.22 g/mol | PubChem[1][3] |

| CAS Number | 114926-39-5 | Chem-Impex[4] |

| Melting Point | 226 - 231 °C | Chem-Impex[4] |

| Appearance | Beige powder | Chem-Impex[4] |

| Purity | ≥ 99% (by HPLC) | Chem-Impex[4] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound often involves the preparation of a racemic mixture (DL-3-methylphenylalanine), followed by chiral resolution. A modern and efficient approach involves chemoenzymatic methods.

This protocol is adapted from methodologies using Phenylalanine Ammonia Lyase (PAL) enzymes for the asymmetric amination of cinnamic acids, coupled with a deracemization process to enhance the yield of the D-enantiomer[5][6].

-

Enzymatic Amination : A substituted cinnamic acid (e.g., 3-methyl-cinnamic acid) is subjected to amination using a PAL enzyme. While most wild-type PALs favor the L-enantiomer, engineered variants or specific reaction conditions can produce the D-enantiomer[5].

-

Reaction Mixture : The substrate is dissolved in an ammonium buffer (e.g., NH₄)₂SO₄ at an optimized pH (e.g., pH 8.0-9.0) and temperature (e.g., 55°C)[7]. The PAL enzyme is added to initiate the reaction.

-

Chemoenzymatic Deracemization : To increase the yield of the D-enantiomer, the reaction is coupled with a deracemization system. This involves:

-

Stereoselective Oxidation : A D-Amino Acid Oxidase (DAAO) is used to selectively oxidize the undesired L-enantiomer back to the corresponding imino acid[5].

-

Non-selective Reduction : A non-chiral reducing agent, such as ammonia-borane (NH₃:BH₃), is added to the mixture. This agent reduces the imino acid back to the racemic amino acid, making the L-enantiomer available for another cycle of conversion[5][6].

-

-

Purification and Analysis : The reaction is monitored by chiral HPLC. Once equilibrium is reached with a high enantiomeric excess (ee) of the D-product, the reaction is stopped. The product is then purified using standard techniques like ion-exchange chromatography.

Biological Significance and Differential Activity

The stereochemistry of amino acids is paramount to their biological function. L-amino acids are the canonical building blocks of proteins, whereas D-amino acids play distinct roles in neurotransmission and bacterial cell walls, and are often used in peptide-based drugs to confer resistance to enzymatic degradation[5][8].

This compound, as an analog of phenylalanine, is expected to interact with systems that transport or bind natural amino acids. One of the most relevant systems is the L-type Amino Acid Transporter 1 (LAT1) , which is overexpressed in many cancer cells and at the blood-brain barrier, making it a key target for drug delivery[9].

The introduction of substituents on the phenyl ring and the specific stereochemistry can alter the affinity and selectivity for such transporters. Studies on similar phenylalanine analogs show that modifications can significantly impact transport kinetics[9]. It is plausible that this compound acts as a competitive inhibitor or a substrate for transporters like LAT1, potentially affecting the uptake of essential amino acids like L-leucine or other therapeutic agents.

References

- 1. This compound | C10H13NO2 | CID 6993650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-methyl-l-phenylalanine (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. 3-Methylphenylalanine | C10H13NO2 | CID 2761494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino acid - Wikipedia [en.wikipedia.org]

- 9. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing and Utilizing High-Purity D-3-Methylphenylalanine for Research and Development

Introduction: D-3-Methylphenylalanine is a non-proteinogenic amino acid, a derivative of D-phenylalanine with a methyl group at the meta-position of the phenyl ring. This structural modification imparts unique hydrophobic properties and steric bulk, making it a valuable building block in pharmaceutical and biotechnological research.[1] Its applications range from the synthesis of novel peptides and peptidomimetics with enhanced stability and bioactivity to its use in neuroscience research investigating neurotransmitter pathways.[1] For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity D-3-Methylphenylalanine is a critical first step for successful experimental outcomes. This guide provides an in-depth overview of commercial suppliers, key quality-control methodologies, and relevant biological pathways.

Commercial Sourcing of High-Purity D-3-Methylphenylalanine

The procurement of specialty chemicals like D-3-Methylphenylalanine requires careful consideration of purity, documentation, and supplier reliability. The market includes direct manufacturers, often based in regions with large-scale chemical production capabilities, and chemical catalog companies that distribute products from various sources.[2][3]

Key Product Specifications: When sourcing D-3-Methylphenylalanine, verifying its key identifiers and purity specifications is essential. High-purity grades, typically required for research and pharmaceutical applications, are generally ≥98%.[4][]

| Parameter | Specification | Source(s) |

| IUPAC Name | (2R)-2-amino-3-(3-methylphenyl)propanoic acid | [6] |

| Synonyms | (R)-2-Amino-3-(m-tolyl)propanoic acid, 3-Methyl-D-phenylalanine | [4][6] |

| CAS Number | 114926-39-5 | [2][6] |

| Molecular Formula | C₁₀H₁₃NO₂ | [4][6] |

| Molecular Weight | 179.22 g/mol | [4][6] |

| Typical Purity | ≥97% to ≥98% (HPLC/GC) | [2][3][4] |

| Appearance | White to off-white or light yellow powder/solid | [][7] |

Supplier Evaluation Workflow: Selecting a suitable supplier involves a systematic evaluation of product quality, documentation, and supply chain reliability. A logical workflow for this process is outlined below.

Caption: A workflow for the evaluation and selection of a commercial supplier for high-purity D-3-Methylphenylalanine.

Key Methodologies and Protocols

The utility of D-3-Methylphenylalanine in sensitive applications necessitates robust methods for its synthesis and purity verification.

Synthesis of High-Purity D-3-Methylphenylalanine

Producing enantiomerically pure D-amino acids is a significant challenge. Modern approaches often employ chemoenzymatic methods to achieve high yields and excellent optical purity.[8][9] These multi-step processes may combine chemical synthesis steps with enzymatic reactions for stereoselective transformations.

A generalized chemoenzymatic workflow can be visualized as follows:

Caption: A generalized chemoenzymatic cascade for the synthesis of high-purity D-phenylalanine derivatives.

Purity Determination: An Exemplary Analytical Protocol

Verifying the purity and confirming the identity of D-3-Methylphenylalanine is crucial. Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose.[10]

Detailed Protocol: LC-MS/MS for Purity Analysis

This protocol is adapted from established methods for analyzing similar phenylalanine derivatives in complex matrices.[10]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of a sample solution, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex the mixture for 1 minute to precipitate any proteins and ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters:

-

Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A linear gradient from low to high concentration of Mobile Phase B.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

-

Mass Spectrometry:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- Precursor Ion (Q1): m/z of protonated D-3-Methylphenylalanine (C₁₀H₁₃NO₂ + H⁺).

- Product Ion (Q3): A characteristic fragment ion generated from the precursor.

The workflow for this analytical method is depicted below.

Caption: Standard workflow for the analytical validation of D-3-Methylphenylalanine purity using LC-MS/MS.

Biological Context: The mTOR Signaling Pathway

Phenylalanine and its derivatives are not merely building blocks; they can also act as signaling molecules. Phenylalanine, for instance, has been shown to regulate milk protein synthesis in bovine mammary epithelial cells through the mechanistic target of rapamycin (mTOR) signaling pathway.[11] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Understanding this pathway is relevant for researchers using D-3-Methylphenylalanine in cell-based assays.

The activation of mTOR complex 1 (mTORC1) by amino acids like phenylalanine leads to the phosphorylation of key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting mRNA translation and protein synthesis.[11]

Caption: The LAT1-mTOR signaling pathway, which can be activated by phenylalanine to promote protein synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 6. This compound | C10H13NO2 | CID 6993650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Protocol for the Efficient Coupling of 3-Methyl-D-phenylalanine with Fmoc Protection

Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the N-terminal Fmoc protection of 3-Methyl-D-phenylalanine (3-Me-D-Phe), yielding Fmoc-3-Me-D-Phe-OH. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal protection strategies in complex peptide synthesis.[1] The incorporation of non-canonical amino acids like this compound is a key strategy in medicinal chemistry to enhance peptide stability, receptor affinity, and pharmacokinetic profiles.

This protocol details two common and effective methods for the synthesis of Fmoc-3-Me-D-Phe-OH, utilizing either 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) as the Fmoc-donating reagent.[1][2] The procedures outlined are based on well-established Schotten-Baumann conditions, which involve the acylation of the amino acid in a basic aqueous-organic biphasic system.[1]

Data Presentation

The following table summarizes key quantitative data for the resulting Fmoc-3-Methyl-D-phenylalanine, compiled from various chemical suppliers. This data is crucial for the characterization and quality control of the final product.

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₂₃NO₄ | --INVALID-LINK-- |

| Molecular Weight | 401.46 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid/powder | --INVALID-LINK-- |

| Purity | ≥97% to ≥99.5% (HPLC/Chiral HPLC) | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 136 - 142 °C | --INVALID-LINK-- |

| Optical Rotation | [α]D²⁰ = +7 ± 2° (c=1 in MeOH) | --INVALID-LINK-- |

Experimental Protocols

The following are detailed methodologies for the synthesis of Fmoc-3-Me-D-Phe-OH.

Protocol 1: Using Fmoc-OSu (Recommended for higher purity)

This method is generally preferred as it minimizes the formation of side products.[1]

Materials:

-

This compound

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 equivalents)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolution of Amino Acid: Dissolve this compound (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is completely dissolved.[1][2]

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.[2]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-18 hours).[2]

-

Work-up:

-

Dilute the reaction mixture with deionized water.

-

Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc-OSu and by-products.

-

-

Acidification and Precipitation:

-

Collect the aqueous layer and cool it in an ice bath.

-

Acidify the solution to a pH of approximately 2 by the slow, dropwise addition of 1 M HCl. A white precipitate of Fmoc-3-Me-D-Phe-OH will form.[2]

-

-

Isolation and Drying:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.[2]

-

Dry the product under vacuum to a constant weight.

-

-

Purification (Optional but Recommended):

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a highly pure product.

-

Protocol 2: Using Fmoc-Cl

This method is also effective but may require more careful control of reaction conditions to minimize hydrolysis of the Fmoc-Cl reagent.

Materials:

-

This compound

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 equivalent)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Dissolution of Amino Acid: In a flask, dissolve this compound (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Fmoc-Cl: In a separate flask, dissolve Fmoc-Cl (1.0 equivalent) in 1,4-dioxane. Add this solution dropwise to the vigorously stirred amino acid solution at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 4 hours, and then allow it to warm to room temperature and stir for an additional 18 hours.

-

Work-up:

-

Add a significant volume of water (e.g., 400 mL for a ~5 mmol scale reaction) to the reaction mixture.

-

Wash the aqueous solution twice with diethyl ether to remove impurities.

-

-

Acidification and Precipitation:

-

Acidify the aqueous layer with concentrated HCl until a pH of ~2 is reached, which will cause the product to precipitate.

-

-

Isolation and Drying:

-

Filter the precipitate and wash it thoroughly with water.

-

Dry the collected solid under vacuum.

-

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow.

References

Application Notes and Protocols: The Use of 3-Methyl-D-phenylalanine in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide-based drug candidates is a powerful strategy to enhance their therapeutic properties. 3-Methyl-D-phenylalanine, a non-proteinogenic amino acid, offers unique structural and physicochemical characteristics that can be leveraged to improve peptide stability, receptor affinity, and overall pharmacokinetic profiles. The methyl group on the phenyl ring enhances hydrophobicity, which can lead to improved interactions with biological targets, while the D-configuration provides resistance to enzymatic degradation by proteases.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in drug design, with a focus on its application in targeting G-protein coupled receptors (GPCRs).

Key Advantages of Incorporating this compound

-

Enhanced Enzymatic Stability: The D-isomeric form of the amino acid confers significant resistance to cleavage by endogenous proteases, which primarily recognize L-amino acids. This leads to a longer plasma half-life and improved bioavailability of the peptide therapeutic.

-

Modulation of Receptor Binding and Activity: The introduction of the 3-methyl group on the phenyl ring can alter the conformational properties of the peptide. This modification can lead to changes in receptor binding affinity and can influence whether the peptide acts as an agonist or an antagonist.

-

Improved Pharmacokinetic Properties: By increasing stability and modifying hydrophobicity, the incorporation of this compound can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Applications in Drug Design

Peptides containing this compound have shown potential in various therapeutic areas, particularly in the development of analogs for peptide hormones that target GPCRs. Notable examples include analogs of Gonadotropin-Releasing Hormone (GnRH) and somatostatin, where this UAA can enhance receptor binding and prolong the duration of action.

Quantitative Data on Related Phenylalanine Analogs

While specific quantitative data for peptides containing this compound is not widely available in public literature, data from closely related analogs demonstrate the potential benefits of such modifications. The following tables summarize findings for peptides containing D-phenylalanine and a methylated L-phenylalanine analog, mesitylalanine.

Table 1: Binding Affinities of D-Phenylalanine-Containing GnRH Analogs

| Peptide/Analog | Target Receptor | Binding Affinity (Kᵢ, nM) |

| DOTA-Ahx-(D-Lys⁶-GnRH1) | GnRH Receptor | 36.1 |

| DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH) | GnRH Receptor | 16.3 |

| DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) | GnRH Receptor | 7.6[3] |

| This table illustrates the improvement in binding affinity upon the introduction of D-phenylalanine into a GnRH analog. |

Table 2: Binding Affinities of Mesitylalanine (Msa)-Containing Somatostatin Analogs

| Peptide/Analog | hSST1 (IC₅₀, nM) | hSST2 (IC₅₀, nM) | hSST3 (IC₅₀, nM) | hSST4 (IC₅₀, nM) | hSST5 (IC₅₀, nM) |

| Somatostatin-14 | 1.8 ± 0.2 | 0.4 ± 0.1 | 1.1 ± 0.3 | 1.5 ± 0.4 | 0.6 ± 0.1 |